molecular formula C18H29N3O2 B3322435 2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol CAS No. 1454651-65-0

2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol

Cat. No. B3322435
CAS RN: 1454651-65-0
M. Wt: 319.4 g/mol
InChI Key: HMMXKBHUBMUIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)piperazin-1-yl)ethanol” is a research chemical . It has a molecular formula of C18H29N3O2 and a molecular weight of 319.4 g/mol . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=C (C=CC2=C1CCCC (C2)N3CCN (CC3)CCO)N . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 525.8±50.0 °C at 760 mmHg, and a flash point of 271.8±30.1 °C . The exact mass of the compound is 319.225983 . The LogP value, which represents the compound’s lipophilicity, is 1.27 . The compound’s vapour pressure is 0.0±1.5 mmHg at 25°C , and its index of refraction is 1.585 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives : This chemical has been used in the synthesis of new pyridine derivatives with potential antimicrobial activity. The derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

  • Synthesis and Microbial Studies of New Pyridine Derivatives : Further synthesis of pyridine derivatives using this chemical has led to the production of compounds with antibacterial and antifungal activities. This highlights its use in the development of new antimicrobial agents (Patel & Agravat, 2007).

Synthesis of Heterocyclic Compounds

  • Synthesis of 6-Aminotetrahydrobenzo[7]annulenes : This chemical compound is integral in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic synthesis and potential in drug development (Learmonth, Proctor, & Scopes, 1997).

  • ocyclic 5-Amino-2-Methoxybenzamides**: The chemical plays a crucial role in the synthesis of novel heterocyclic benzamides, which are significant in the development of neuroleptic drugs. This process involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with various amines, highlighting the compound's importance in medicinal chemistry (Valenta et al., 1990).

Analgesic and Antiinflammatory Activities

  • Analgesic and Antiinflammatory Activities of Piperazine Derivatives : Derivatives of this chemical have been synthesized and shown to possess higher analgesic activity than aspirin and greater anti-inflammatory activity than indomethacin, without inducing gastric ulceration. This suggests its potential application in pain management and anti-inflammatory drug development (Palaska et al., 1993).

  • Synthesis and Antitumor Activity of Piperazine-Based Compounds : This chemical is used in synthesizing piperazine-based tertiary amino alcohols and their dihydrochlorides with potential antitumor activities. The effect of these compounds on tumor DNA methylation has been studied, indicating its relevance in cancer research (Hakobyan et al., 2020).

Neuroprotective Potential

  • GluN2B-Selective NMDA Receptor Antagonists : Compounds derived from this chemical have been found to possess high neuroprotective potential. They selectively block GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, indicating their potential in treating neuronal disorders (Benner et al., 2014).

Crystal Structure and Chemical Analysis

  • Crystal Structure Studies and DFT Calculations : The chemical's derivatives have been analyzed through crystal structure studies and density functional theory (DFT) calculations. This provides insights into their reactive sites and helps in understanding their molecular interactions (Kumara et al., 2017).

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2-[4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMXKBHUBMUIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCCC(C2)N3CCN(CC3)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol

Synthesis routes and methods

Procedure details

2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol (19.0 g, 54.4 mmol) was split into two batches and dissolved in a total of Ethanol (232 mL). 10% Pd/C (1.74 g, 1.64 mmol) was divided in half and the reaction was hydrogenated for 3-4 hours at 50 psi. Each reaction mixture was filtered through celite to remove Pd. The filtrates were combined and then concentrated and the title compound isolated as a foamy solid (17.25 g, 99% yield). 1H-NMR (400 MHz, CDCl3) 6.76 (d, J=7.9 Hz, 1H), 6.53 (d, J=7.9 Hz, 1H), 3.72 (broad s, 3H), 3.71 (s, 3H),3.64 (t, J=5.4 Hz, 2H), 3.26-3.20 (m, 1H), 2.84-2.72 (m, 5H), 2.62-2.56 (m, 8H), 2.42-2.35 (m, 2H), 2.40-2.37 (m, 1H), 1.81-1.74 (m, 1H), 1.70 (broad s, 1H), 1.41-1.33 (m, 1H). LC/MS (ESI+) m/z=320 (M+H)+
Name
2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.74 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol
Reactant of Route 2
2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol
Reactant of Route 3
2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol
Reactant of Route 5
2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol

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